
3-(4-Fluorophenyl)propionic acid physical
properties

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 3-(4-Fluorophenyl)propionic acid

CAS No.: 459-31-4

Cat. No.: B1345624 Get Quote

Technical Guide: 3-(4-Fluorophenyl)propionic
Acid
Physical Properties, Synthesis, and Characterization Profile

Executive Summary
3-(4-Fluorophenyl)propionic acid (CAS 459-31-4) is a critical fluorinated building block in

medicinal chemistry, serving as a bioisostere for hydrocinnamic acid.[1][2] The introduction of

the fluorine atom at the para-position of the phenyl ring modulates metabolic stability (blocking

para-hydroxylation) and lipophilicity without significantly altering the steric bulk of the molecule.

[1] This guide provides a comprehensive technical analysis of its physical properties, spectral

characteristics, and synthetic pathways, designed for researchers optimizing lead compounds

in drug discovery.[1][2]

Molecular Identity & Structural Analysis
The compound consists of a propionic acid tail attached to a para-fluorinated benzene ring.[1]

[2][3] The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which

influences the acidity of the carboxylic acid and the electron density of the aromatic ring.[1]
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Parameter Data

IUPAC Name 3-(4-Fluorophenyl)propanoic acid

CAS Number 459-31-4

Molecular Formula C₉H₉FO₂

Molecular Weight 168.16 g/mol

SMILES OC(=O)CCc1ccc(F)cc1

InChI Key ZMKXWDPUXLPHCA-UHFFFAOYSA-N

Thermodynamic & Physical Constants
The following data aggregates experimental values from standard chemical databases and

literature reports.

Property Value / Range Condition / Note

Physical State Solid (Crystalline Powder) White to off-white appearance

Melting Point 86 – 91 °C Experimental consensus [1][2]

Boiling Point 105 – 107 °C @ 22 Torr (Reduced pressure)

Boiling Point (Pred.) ~279 °C @ 760 mmHg (Decomposes)

Density (Pred.) 1.222 ± 0.06 g/cm³ Solid state density

Flash Point ~122.5 °C Predicted

Vapor Pressure ~0.002 mmHg @ 25 °C (Low volatility)

Solubility & Lipophilicity Profile
Understanding the lipophilicity (LogP) is vital for predicting blood-brain barrier (BBB)

penetration and oral bioavailability.[1][2]
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Parameter Value Implication

LogP (Octanol/Water) 1.84 – 1.89

Moderate lipophilicity;

favorable for membrane

permeability.[1][2]

Solubility (Water) Low
Sparingly soluble in cold water;

soluble in hot water.[1][2]

Solubility (Organic) High

Soluble in Methanol, Ethanol,

DMSO, Chloroform, Ethyl

Acetate.

pKa (Acid) ~4.75 (Predicted)

Slightly more acidic than

hydrocinnamic acid (pKa 4.[1]

[2]87) due to F-inductive effect.

[1][2]

Spectral Characterization
Accurate identification relies on interpreting the specific splitting patterns caused by the fluorine

atom (

F, spin 1/2) and the ethyl linker.[2]

Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl₃, 400 MHz

11.0–12.0 (br s, 1H): Carboxylic acid proton (-COOH).[1][2] Broadness depends on
concentration and water content.[1][2]

7.10–7.20 (m, 2H): Aromatic protons meta to Fluorine (ortho to alkyl chain).[1][2]

6.90–7.00 (m, 2H): Aromatic protons ortho to Fluorine.[1][2] These appear as a complex
multiplet (often pseudo-triplets) due to

and

coupling.[2]
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2.95 (t,

Hz, 2H): Benzylic methylene (-Ar-CH₂-).[1][2]

2.67 (t,

Hz, 2H): Methylene alpha to carbonyl (-CH₂-COOH).[1]

Carbon-13 NMR ( C NMR)
Key Feature: Carbon atoms on the aromatic ring will show C-F coupling (doublets).[1][2]

~178.0: Carbonyl carbon (C=O).[1][2]

~161.5 (d,

Hz): Aromatic C4 (attached to F).[1][2]

~136.0 (d,

Hz): Aromatic C1 (attached to alkyl chain).[2]

~130.0 (d,

Hz): Aromatic C2/C6.[1][2]

~115.2 (d,

Hz): Aromatic C3/C5.[1][2]

~35.5: Alpha-CH₂.[1][2]

~30.0: Beta-CH₂.

Synthesis & Experimental Protocol
The most robust synthesis involves the reduction of 4-fluorocinnamic acid.[1][2] This method

avoids the use of harsh Friedel-Crafts conditions that might lead to regioisomeric mixtures.[1][2]

4-Fluorobenzaldehyde 4-Fluorocinnamic Acid

Malonic Acid
Pyridine, 80°C
(Knoevenagel) 3-(4-Fluorophenyl)propionic Acid

H2 (balloon)
10% Pd/C
MeOH, RT
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Click to download full resolution via product page

Figure 1: Standard synthetic route via Knoevenagel condensation followed by catalytic

hydrogenation.

Standard Operating Procedure: Hydrogenation
Preparation: Dissolve 4-fluorocinnamic acid (10 mmol) in Methanol (50 mL) in a round-

bottom flask.

Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading, ~100 mg) under an inert

nitrogen atmosphere.[1][2] Caution: Pd/C is pyrophoric when dry.

Hydrogenation: Purge the flask with Hydrogen gas (balloon pressure is sufficient) and stir

vigorously at room temperature for 4–6 hours.

Monitoring: Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexanes). The starting

material (cinnamic acid) will disappear, and the product spot will have a similar Rf but will not

be UV-active at 254 nm in the same conjugated manner (loss of double bond).

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with

methanol.[1][2]

Isolation: Concentrate the filtrate in vacuo to yield the white crystalline solid. Recrystallize

from Hexane/EtOAc if necessary.

Handling, Stability & Safety (SDS Summary)
Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2]

Storage: Store in a cool, dry place (Room Temperature). Keep container tightly closed.

Stability: Stable under normal temperatures and pressures.[1][2] Avoid strong oxidizing

agents.[1][2]

Reactivity: Incompatible with strong bases (forms salts) and strong oxidizers.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1345624?utm_src=pdf-body
https://www.benchchem.com/product/b1345624?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorocinnamic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Fluorophenyl_propionic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorocinnamic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Fluorophenyl_propionic-acid
https://www.benchchem.com/product/b1345624?utm_src=pdf-body
https://www.benchchem.com/product/b1345624?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorocinnamic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Fluorophenyl_propionic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Fluorophenyl_propionic-acid
https://m.chemicalbook.com/SpectrumEN_366-77-8_1HNMR.htm
https://www.benchchem.com/product/b1345624#3-4-fluorophenyl-propionic-acid-physical-properties
https://www.benchchem.com/product/b1345624#3-4-fluorophenyl-propionic-acid-physical-properties
https://www.benchchem.com/product/b1345624#3-4-fluorophenyl-propionic-acid-physical-properties
https://www.benchchem.com/product/b1345624#3-4-fluorophenyl-propionic-acid-physical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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